molecular formula C5H14ClNO2 B2365500 1-Amino-4-methoxybutan-2-ol;hydrochloride CAS No. 2490418-58-9

1-Amino-4-methoxybutan-2-ol;hydrochloride

Cat. No. B2365500
M. Wt: 155.62
InChI Key: PHWXTVRBLZLPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Amino-4-methoxybutan-2-ol;hydrochloride” is a compound that contains an amino group (-NH2), a methoxy group (-OCH3), and a hydroxyl group (-OH) attached to a butane backbone . The presence of these functional groups suggests that it could participate in a variety of chemical reactions.


Molecular Structure Analysis

The molecular structure of “1-Amino-4-methoxybutan-2-ol;hydrochloride” would consist of a butane backbone with the functional groups attached at the 1st, 2nd, and 4th carbon atoms. The presence of the hydrochloride indicates that the compound is likely a salt, with the chloride ion balancing the charge of the protonated amino group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the amino, methoxy, and hydroxyl functional groups. These could include reactions such as acid-base reactions, substitution reactions, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Amino-4-methoxybutan-2-ol;hydrochloride” would be influenced by its functional groups. For example, the presence of the polar amino, methoxy, and hydroxyl groups would likely make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Transformations

1-Amino-4-methoxybutan-2-ol hydrochloride has been utilized in various chemical syntheses and transformations. For instance, it played a role in the total synthesis of Adda, a unique C20 amino acid found in cyanobacterial hepatotoxins (Namikoshi et al., 1989). Additionally, it has been used in the synthesis of anti-histaminic compounds through the acid-catalyzed dehydration of related compounds (Casy & Parulkar, 1969).

Analytical Chemistry

In analytical chemistry, the compound has been utilized for high-performance liquid chromatography (HPLC) assays, particularly in the determination of specific chemical entities in pharmaceutical formulations, demonstrating its importance in analytical methodologies (De Marco et al., 1989).

Hydrolysis Studies

1-Amino-4-methoxybutan-2-ol hydrochloride has also been identified in studies investigating the hydrolysis of clavulanic acid, highlighting its role in understanding chemical breakdown processes and product formation (Finn et al., 1984).

Biocatalysis

This compound has seen applications in biocatalysis, specifically in the stereoselective synthesis of amino acids using systems biocatalysis approaches. This illustrates its utility in creating chiral building blocks for various applications (Hernández et al., 2017).

Corrosion Inhibition

It has been studied for its potential in corrosion control, particularly in inhibiting corrosion of mild steel in acidic environments. This application demonstrates its utility in industrial contexts (Bentiss et al., 2009).

properties

IUPAC Name

1-amino-4-methoxybutan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2.ClH/c1-8-3-2-5(7)4-6;/h5,7H,2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWXTVRBLZLPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-4-methoxybutan-2-ol;hydrochloride

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